![molecular formula C15H15N5O2 B2537039 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-cyanophenyl)oxalamide CAS No. 898350-22-6](/img/structure/B2537039.png)
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-cyanophenyl)oxalamide
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Overview
Description
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antifungal Activity
This compound has been found to exhibit significant antifungal activity . In particular, it has been shown to effectively inhibit the development of gray mold on cucumber and pepper leaves, with an inhibition rate of more than 90% .
Antibacterial Activity
Imidazole-containing compounds, such as the one , have been reported to show antibacterial activity . They have been used in the synthesis of various drugs to treat infectious diseases .
Antimycobacterial Activity
Imidazole derivatives also exhibit antimycobacterial properties . This makes them potentially useful in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Anti-inflammatory Activity
Imidazole compounds have been found to possess anti-inflammatory properties . This could make them useful in the treatment of various inflammatory conditions .
Antitumor Activity
Research has indicated that imidazole derivatives can exhibit antitumor activity . This suggests potential applications in cancer treatment .
Antidiabetic Activity
Imidazole compounds have also been reported to show antidiabetic activity . This could potentially lead to their use in the treatment of diabetes .
Anti-allergic Activity
Imidazole derivatives have been found to possess anti-allergic properties . This suggests they could be used in the treatment of various allergic conditions .
Antipyretic Activity
Imidazole compounds have been reported to exhibit antipyretic (fever-reducing) properties . This could make them useful in the treatment of fever and related conditions .
Mechanism of Action
The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system in which they are used. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Future Directions
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(3-imidazol-1-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c16-10-12-4-1-2-5-13(12)19-15(22)14(21)18-6-3-8-20-9-7-17-11-20/h1-2,4-5,7,9,11H,3,6,8H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZRUFXOYSKXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-cyanophenyl)oxalamide |
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